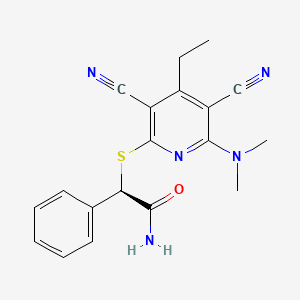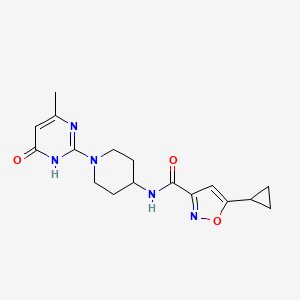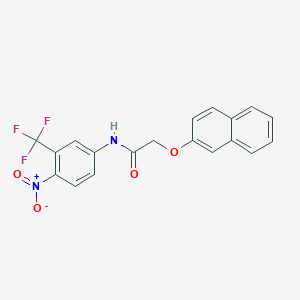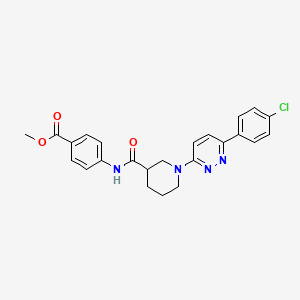![molecular formula C20H17N5O2S2 B2732966 N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886931-99-3](/img/structure/B2732966.png)
N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H17N5O2S2 and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research on derivatives of acetamide and triazole compounds, like those closely related to the query compound, demonstrates significant antimicrobial properties. For example, studies have shown that compounds with the 1,2,4-triazole ring system exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, and antituberculosis effects. This is attributed to the structural features of these compounds, which can be tailored to target specific microbial pathways (MahyavanshiJyotindra et al., 2011).
Antitumor Applications
Compounds incorporating elements like pyrrole, pyrrolopyrimidine, and thiophene, similar to the query compound, have been evaluated for their antitumor activity. For instance, certain acetamide derivatives have shown effectiveness surpassing that of doxorubicin, a standard in cancer treatment, suggesting a promising avenue for novel cancer therapies (Alqasoumi et al., 2009).
Anti-inflammatory and Analgesic Applications
The synthesis of pyrolin derivatives, including acetamide-based compounds, has been associated with anti-exudative properties. Such studies indicate that a significant portion of newly synthesized derivatives demonstrates promising anti-inflammatory and analgesic activities, which could lead to the development of new therapeutic agents (Chalenko et al., 2019).
Antioxidant Applications
The search for compounds with antioxidant properties is crucial in the development of protective agents against oxidative stress-related diseases. Research has identified certain acetamide derivatives exhibiting superior antioxidant activities, potentially contributing to disease prevention strategies (Talapuru et al., 2014).
Structural and Molecular Insights
Investigations into the structural properties and molecular interactions of related compounds provide valuable insights into their potential applications. For example, vibrational spectroscopic analysis and quantum computational approaches have been utilized to characterize antiviral molecules, shedding light on the underlying mechanisms contributing to their activity (Jenepha Mary et al., 2022).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c1-14(26)15-6-4-7-16(12-15)21-18(27)13-29-20-23-22-19(17-8-5-11-28-17)25(20)24-9-2-3-10-24/h2-12H,13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRLXVLPRZAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2732886.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2732887.png)


![1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2732893.png)







![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B2732906.png)